

The Role of FDW028 in Chaperone-Mediated Autophagy: A Technical Guide

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Compound of Interest

Compound Name: FDW028
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Abstract

FDW028 is a novel, potent, and highly selective small-molecule inhibitor of Fucosyltransferase 8 (FUT8).^{[1][2][3][4]} Emerging research has identified its significant role in activating chaperone-mediated autophagy (CMA), a selective lysosomal degradation pathway for specific cytosolic proteins. This technical guide provides an in-depth overview of the mechanism of action of **FDW028**, focusing on its role in the CMA-mediated degradation of the immune checkpoint molecule B7-H3 (CD276). Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts targeting this pathway.

Introduction to Chaperone-Mediated Autophagy (CMA)

Chaperone-mediated autophagy is a highly selective process for the degradation of soluble cytosolic proteins in lysosomes. Unlike other forms of autophagy, CMA does not involve the formation of vesicles. Instead, it relies on the recognition of a specific pentapeptide motif

(KFERQ-like) in the substrate protein by the cytosolic chaperone heat shock cognate 70 kDa protein (Hsc70). The Hsc70-substrate complex then docks at the lysosomal membrane via the lysosome-associated membrane protein type 2A (LAMP2A), which acts as a receptor and a component of the translocation complex. Following unfolding, the substrate protein is translocated into the lysosomal lumen for degradation by resident hydrolases.

FDW028: Mechanism of Action in CMA

FDW028's role in CMA is indirect but potent. It functions by inhibiting FUT8, an enzyme responsible for core fucosylation of proteins.[1][4] One of the key substrates of FUT8 is the immune checkpoint protein B7-H3. The core fucosylation of B7-H3 is crucial for its stability.

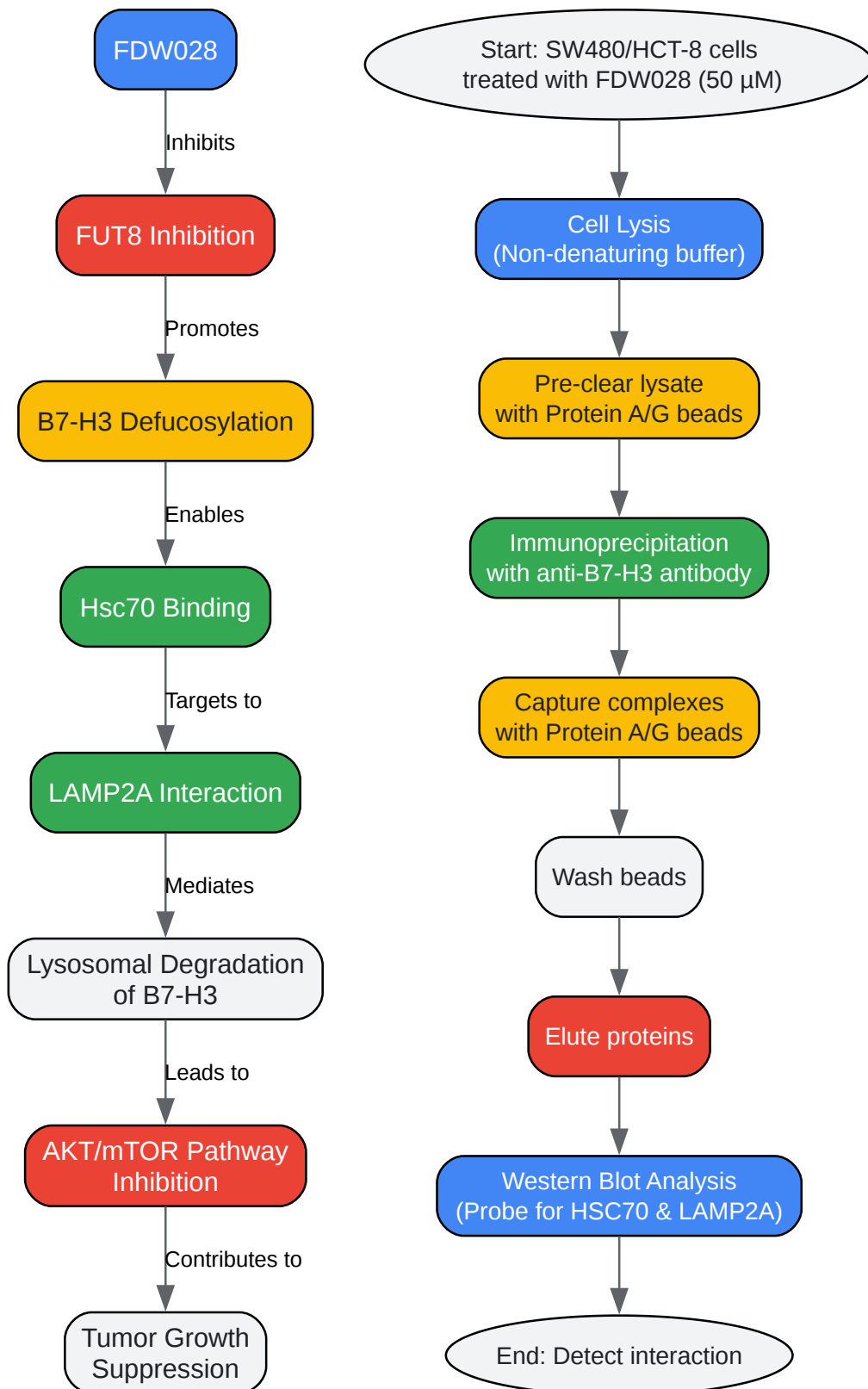
The mechanism of **FDW028**-induced CMA of B7-H3 can be summarized as follows:

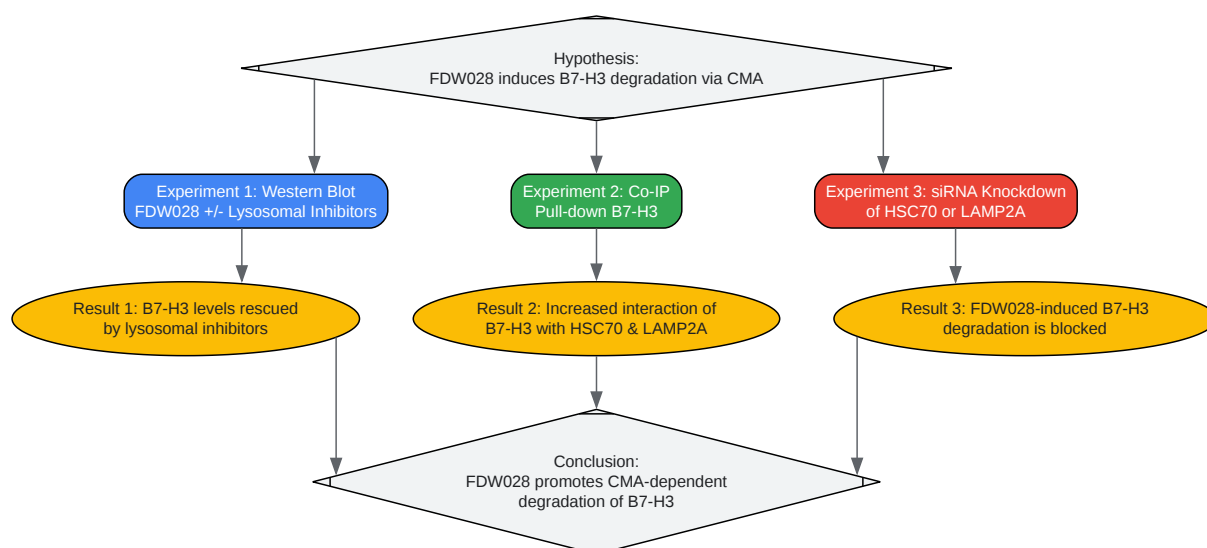
- Inhibition of FUT8: **FDW028** selectively inhibits the enzymatic activity of FUT8.[1][4]
- Defucosylation of B7-H3: Inhibition of FUT8 leads to the defucosylation of B7-H3 at specific asparagine residues.[1]
- Exposure of a KFERQ-like Motif: The removal of the fucose moiety exposes a cryptic KFERQ-like motif within the B7-H3 protein sequence.[1]
- Hsc70 Recognition: The exposed motif is recognized and bound by the chaperone Hsc70.[1]
- Targeting to the Lysosome: The Hsc70-B7-H3 complex is targeted to the lysosomal membrane.[1]
- LAMP2A-mediated Translocation: The complex interacts with LAMP2A, leading to the unfolding and translocation of B7-H3 into the lysosomal lumen.[1]
- Degradation: B7-H3 is subsequently degraded by lysosomal proteases.[1]

This **FDW028**-induced degradation of B7-H3 has been shown to have potent anti-tumor effects, particularly in metastatic colorectal cancer (mCRC).[1][4]

Signaling Pathway

The signaling cascade initiated by **FDW028** that leads to the degradation of B7-H3 and downstream effects is depicted below.





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